molecular formula C7H14ClNO B2769522 5-Oxa-8-azaspiro[2.6]nonane;hydrochloride CAS No. 2460750-18-7

5-Oxa-8-azaspiro[2.6]nonane;hydrochloride

Cat. No. B2769522
CAS RN: 2460750-18-7
M. Wt: 163.65
InChI Key: TZRPENPTWXQXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxa-8-azaspiro[2.6]nonane hydrochloride is a synthetic compound with the CAS Number: 2460750-18-7 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of 5-Oxa-8-azaspiro[2.6]nonane hydrochloride is represented by the InChI code: 1S/C7H13NO.ClH/c1-2-7(1)5-8-3-4-9-6-7;/h8H,1-6H2;1H . This indicates that the compound is composed of a seven-membered ring fused to a six-membered ring, with one oxygen and one nitrogen atom in the rings.


Physical And Chemical Properties Analysis

5-Oxa-8-azaspiro[2.6]nonane hydrochloride is a powder in physical form . It has a molecular weight of 163.65 .

Scientific Research Applications

Synthetic Approaches and Scaffold Utilization

Spiroaminals, including those related to 5-Oxa-8-azaspiro[2.6]nonane hydrochloride, are central to the development of compounds with significant biological activities. These structures serve as challenging targets due to their novel skeletons and potential applications, prompting extensive research into their synthesis (Sinibaldi & Canet, 2008). Similarly, the synthesis of spirocyclic oxetane-fused benzimidazoles, incorporating spirocyclic frameworks, highlights the versatility of these compounds in creating structurally diverse molecules with potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).

Drug Discovery Modules

In drug discovery, the thia/oxa-azaspiro[3.4]octanes, encompassing structures similar to 5-Oxa-8-azaspiro[2.6]nonane hydrochloride, have been synthesized as multifunctional modules. These spirocycles are designed to serve as novel and structurally diverse scaffolds, with enantioselective approaches further enhancing their utility (Li, Rogers-Evans, & Carreira, 2013). The diversity-oriented synthesis of azaspirocycles demonstrates the broad applicability of these structures in chemistry-driven drug discovery, showcasing their role in creating functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).

Novel Synthesis Techniques

Research has also focused on novel synthetic techniques for creating these complex structures. For instance, the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones highlights innovative methods for constructing the spirocyclic framework, contributing to the field of synthetic organic chemistry (Huynh, Nguyen, & Nishino, 2017). Additionally, the development of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes underlines the continued exploration of efficient synthetic pathways for these compounds (Li, Rogers-Evans, & Carreira, 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-oxa-8-azaspiro[2.6]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(1)5-8-3-4-9-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRPENPTWXQXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-8-azaspiro[2.6]nonane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.